molecular formula C11H21N3O B15309956 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B15309956
M. Wt: 211.30 g/mol
InChI Key: HSTNEGFWIIBKTM-UHFFFAOYSA-N
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Description

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H21N3O/c1-9(2)4-6-15-7-5-14-8-10(3)11(12)13-14/h8-9H,4-7H2,1-3H3,(H2,12,13)

InChI Key

HSTNEGFWIIBKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCOCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-(isopentyloxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 3 and the isopentyloxyethyl side chain facilitate nucleophilic substitutions.

Example: Iodination via Diazotization

Reaction of the amine group with nitrous acid (HNO₂) generates a diazonium intermediate, which undergoes substitution with KI:

YieldReaction ConditionsOperation
80%0–28°C, HCl, KI, 2.75 hrDiazotization followed by KI addition in water/THF mixture .

Mechanism :

  • Diazotization: NH2N2+\text{NH}_2 \rightarrow \text{N}_2^+ in acidic conditions.

  • Iodide displacement: N2++KII-substituted product\text{N}_2^+ + \text{KI} \rightarrow \text{I-substituted product}.

Coupling Reactions

The pyrazole ring participates in cross-coupling reactions, such as Suzuki-Miyaura:

Palladium-Catalyzed Coupling

YieldReaction ConditionsOperation
65%Pd(PPh₃)₄, K₂CO₃, DMF, 100°CReacted with aryl boronic acids to form biaryl derivatives.

Applications :

  • Synthesis of kinase inhibitors for anticancer research.

Alkylation and Acylation

The secondary amine undergoes alkylation or acylation to form tertiary amines or amides:

Ethyl Acrylate Alkylation

YieldReaction ConditionsOperation
72%K₂CO₃, DMF, 60°C, 6 hrReacted with ethyl acrylate to form NN-alkylated derivatives.

Key Product :
C12H21N3O3\text{C}_{12}\text{H}_{21}\text{N}_3\text{O}_3 (MW: 255.31 g/mol).

Oxidation-Reduction Reactions

The pyrazole ring and side chains undergo redox transformations:

Oxidation to Pyrazole-N-Oxide

YieldReaction ConditionsOperation
58%mCPBA, CH₂Cl₂, 0°C, 2 hrSelective oxidation of the pyrazole ring.

Mechanism :
Electrophilic oxygen transfer from mCPBA to the nitrogen atom.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitriles:

Formation of Triazole Derivatives

YieldReaction ConditionsOperation
45%CuI, DIPEA, MeCN, 80°CReacted with benzonitrile to form fused triazole systems.

Application :

  • Antimicrobial agent development.

Acid-Base Reactions

The amine group reacts with acids to form stable salts:

Hydrochloride Salt Formation

YieldReaction ConditionsOperation
95%HCl (g), Et₂O, 25°C, 1 hrProtonation of the amine group.

Properties :

  • Enhanced water solubility for pharmacological formulations.

Metal Complexation

The pyrazole nitrogen coordinates with transition metals:

Mechanistic Insights and Challenges

  • Steric Effects : The isopentyloxyethyl group hinders electrophilic substitutions at position 4.

  • Regioselectivity : Amine-directed metalation favors functionalization at position 5 over position 4.

  • Stability : Diazonium intermediates require low temperatures (<30°C) to prevent decomposition .

Scientific Research Applications

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazole
  • 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-5-amine
  • 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-ol

Uniqueness

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2-(Isopentyloxy)ethyl)-4-methyl-1H-pyrazol-3-amine, with the CAS number 1339385-57-7, is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H18N4O
  • Molecular Weight : 211.309 g/mol
  • Purity : 98% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown potential as an antimicrobial agent, particularly against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Pyrazole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Case Studies

  • Study on Antitumor Activity : In a study published in Progress in Medicinal Chemistry, researchers found that certain pyrazole derivatives inhibited cancer cell respiration, leading to reduced viability in tumor cells .
  • Antimicrobial Peptides : A review on antimicrobial peptides indicated that compounds similar to pyrazoles could serve as leads for developing new antibiotics, particularly against multidrug-resistant strains .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, the inhibition of xanthine oxidase has been linked to the anti-inflammatory properties of some pyrazole compounds, which could be relevant for treating conditions like gout .

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